molecular formula C9H9FN2O4 B3048044 5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 15379-29-0

5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

Cat. No. B3048044
CAS RN: 15379-29-0
M. Wt: 228.18 g/mol
InChI Key: SHVSSJHFEDAZCZ-CAHLUQPWSA-N
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Description

This compound is also known as Floxuridine . It is an oncology drug that belongs to the class known as antimetabolites . Specifically, Floxuridine is a pyrimidine analog, classified as a deoxyuridine . The drug is usually administered via an artery, and most often used in the treatment of colorectal cancer .


Synthesis Analysis

The biosynthesis of Floxuridine involves the use of immobilized Aeromonas salmonicida ATCC 27013, which when exposed to thymidine and 5-fluorouracil in phosphate buffer at room temperature for one hour, can synthesize Floxuridine and thymine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, a molar refractivity of 53.8±0.4 cm3, and a molar volume of 149.6±5.0 cm3 . It also has a polar surface area of 104 Å2 and a polarizability of 21.3±0.5 10-24 cm3 .

Scientific Research Applications

Chemistry and Mechanisms of Action

  • 5-FU is extensively used in treating cancer, with over 2 million patients annually benefiting from its application. Research has explored 5-FU synthesis methods, including the incorporation of isotopes to study its metabolism and distribution. Insights into how 5-FU affects nucleic acid structure and dynamics have been gained from computational and experimental studies, highlighting its role in inhibiting thymidylate synthase (TS) and other RNA- and DNA-modifying enzymes. This knowledge contributes to the development of more precise cancer treatments in personalized medicine (Gmeiner, 2020).

Clinical Development and Pharmacology

  • For over forty years, 5-FU and its analogs have been cornerstone treatments for various solid tumors. The understanding of 5-FU's cellular pharmacology and mechanisms of action has evolved significantly, leading to its combination with modulatory agents like leucovorin to enhance its efficacy. Moreover, 5-FU's role in combination therapies with other antineoplastic agents or modalities like radiation has been acknowledged, underlining its versatility in cancer treatment strategies (Grem, 2000).

Advances in Antiviral Applications

  • The modification of nucleotides with 5-fluorine has been studied for its impact on the incorporation by HIV-1 reverse transcriptase (RT), revealing that such alterations can enhance the efficiency of nucleotide incorporation during DNA- and RNA-directed synthesis. This aspect of 5-FU analogs demonstrates their potential in improving antiviral therapies, offering insights into drug resistance mechanisms and paving the way for more effective antiviral agents (Ray et al., 2003).

Exploration of Novel Applications

  • Research into the synthesis and applications of pyranopyrimidine derivatives, which are structurally related to 5-FU, highlights the potential of these compounds in medicinal and pharmaceutical industries. The development of such derivatives through multi-component reactions using various catalysts opens up new avenues for drug development and functional material synthesis (Parmar et al., 2023).

Mechanism of Action

Floxuridine primarily works by stopping the growth of newly born cells . The drug essentially stops DNA from forming in new and rapidly developing cells, which is a sign of a cancerous cell. Therefore, the Floxuridine kills the cancerous cells .

properties

IUPAC Name

5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-3,5,7,13H,4H2,(H,11,14,15)/t5-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVSSJHFEDAZCZ-CAHLUQPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15379-29-0
Record name beta-L-2',3'-Didehydro-2',3'-dideoxy-5-fluorouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015379290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
Reactant of Route 2
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
Reactant of Route 3
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
Reactant of Route 4
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
Reactant of Route 5
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
Reactant of Route 6
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

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